molecular formula C8H13Cl2N3 B1436361 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride CAS No. 1402672-73-4

2-(Pyrrolidin-3-yl)pyrazine dihydrochloride

Cat. No.: B1436361
CAS No.: 1402672-73-4
M. Wt: 222.11 g/mol
InChI Key: RVPYAUKAUJCPCA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)pyrazine dihydrochloride is a heterocyclic compound featuring a pyrazine core substituted with a pyrrolidine ring at the 3-position, with two hydrochloride counterions. Its molecular formula is C₇H₁₀Cl₂N₄ (molecular weight: 224.09), and it is characterized by high purity (≥95%) and applications in pharmaceutical research, particularly as a building block for bioactive molecules . The compound’s structure combines the aromaticity of pyrazine with the flexibility of the pyrrolidine ring, enabling interactions with biological targets such as enzymes and receptors. It is commercially available for laboratory use under catalog references such as 10-F521154 .

Properties

IUPAC Name

2-pyrrolidin-3-ylpyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPYAUKAUJCPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Dehydrogenative Coupling of β-Amino Alcohols Catalyzed by Earth-Abundant Metal Complexes

A highly efficient and environmentally benign method involves the dehydrogenative self-coupling of β-amino alcohols catalyzed by manganese pincer complexes, generating 2,5-disubstituted pyrazines, including derivatives structurally related to 2-(Pyrrolidin-3-yl)pyrazine.

Key Features:

  • Catalyst: Acridine-based manganese pincer complex (2 mol %)
  • Base: Potassium hydride (KH, 3 mol %)
  • Solvent: Toluene
  • Temperature: 150 °C (bath temperature)
  • Reaction: Dehydrogenation of β-amino alcohol → aldehyde intermediate → self-coupling → 2,5-dihydropyrazine → dehydrogenation to aromatic pyrazine
  • Byproducts: Hydrogen gas and water, making the process atom-economical and sustainable

Representative Data:

Entry β-Amino Alcohol Substrate Product Yield (%) Notes
1 2-Amino-3-phenylpropane-1-ol 95 High yield of 2,5-dibenzylpyrazine
2 2-Amino-3-methylbutane-1-ol 86 2,5-Diisopropylpyrazine product
3 2-Amino-4-methylpentane-1-ol 80 Corresponding pyrazine derivative
8 Pyrrolidin-2-yl-methanol 30 Formation of tricyclic hexahydro-dipyrrolo-pyrazine

This method, although optimized for symmetrical 2,5-disubstituted pyrazines, demonstrates the formation of pyrrolidinyl-substituted pyrazine systems, relevant to 2-(Pyrrolidin-3-yl)pyrazine derivatives. The reaction proceeds via initial dehydrogenation of the amino alcohol, followed by condensation and aromatization steps catalyzed by manganese complexes, making it a green and efficient synthetic route.

Multi-Step Synthesis from N-Benzyl-3-Pyrroline via Hydroboration-Oxidation and Subsequent Functional Group Transformations

Another approach focuses on synthesizing the pyrrolidin-3-yl moiety as a key intermediate, specifically (S)-3-amino pyrrolidine dihydrochloride, which can be coupled to pyrazine derivatives.

Synthetic Route Highlights:

  • Starting Material: N-benzyl-3-pyrroline
  • Step 1: Hydroboration with (+)-diisopinocampheylborane [(+)-Ipc2BH] to introduce hydroxyl group stereoselectively
  • Step 2: Oxidation to (3S)-3-hydroxy pyrrolidine derivative
  • Step 3: Sulfonylation and SN2 reactions for configuration inversion and functional group conversions
  • Step 4: Azide substitution followed by catalytic hydrogenolysis to yield (S)-3-amino pyrrolidine dihydrochloride
  • Challenges: The route is lengthy with multiple stereochemical inversions and relatively low overall yield

This method provides enantiomerically pure pyrrolidin-3-yl amine salts, which are essential building blocks for assembling 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride by further coupling with pyrazine rings.

Improved Preparations of 2-Substituted Pyrrolo[2,3-b]pyrazines by Lithiation and Nucleophilic Addition

A patented method describes the synthesis of 2-substituted pyrrolo[2,3-b]pyrazines, which are structurally related to pyrazine derivatives substituted with pyrrolidinyl groups.

Procedure Summary:

  • Reagents: Diisopropylamine in tetrahydrofuran (THF), n-butyllithium, methylpyrazine, and substituted indole carbonitrile
  • Conditions: Low temperature (-15 to -10 °C), nitrogen atmosphere
  • Steps: Generation of lithium amide base → lithiation of methylpyrazine → nucleophilic addition of indole carbonitrile → work-up with water and extraction
  • Purification: Flash chromatography on silica gel with dichloromethane/methanol mixture
  • Product: 2-substituted pyrrolo[2,3-b]pyrazine with melting point 270-272 °C and mass spectrometry confirming molecular ion at m/z 279

This approach illustrates the use of organolithium reagents for functionalizing pyrazine rings with nitrogen-containing substituents, potentially adaptable for synthesizing 2-(Pyrrolidin-3-yl)pyrazine derivatives.

Summary Table of Preparation Methods

Method No. Approach Description Key Reagents/Catalysts Yield/Outcome Notes
1 Dehydrogenative coupling of β-amino alcohols Mn pincer complex, KH, toluene Up to 95% for related pyrazines Green, atom-economical, sustainable
2 Multi-step synthesis from N-benzyl-3-pyrroline (+)-Ipc2BH, sulfonylation, NaN3 Low overall yield, stereoselective Lengthy route, enantiopure product
3 One-pot multicomponent Ugi/nucleophilic substitution α-Aminoesters, 3-bromopropionic acid, phenylglyoxal, isocyanide Up to 78% yield of pyrrolopiperazine derivatives Diastereoselective, efficient
4 Lithiation and nucleophilic addition on methylpyrazine n-Butyllithium, diisopropylamine, substituted indole carbonitrile Isolated pure pyrrolo-pyrazine derivatives Requires low temperature, inert atmosphere

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s pyrrolidine-pyrazine scaffold distinguishes it from analogs with piperidine (e.g., ), azetidine (), or fused rings ().
  • Counterion Effects: The dihydrochloride form improves solubility in aqueous systems compared to mono-hydrochloride analogs (e.g., ).

Contrasts :

  • The target compound’s pyrrolidine substitution may favor binding to G protein-coupled receptors (GPCRs), whereas chlorinated analogs () could exhibit altered selectivity due to steric and electronic effects.

Biological Activity

2-(Pyrrolidin-3-yl)pyrazine dihydrochloride is a heterocyclic compound with significant potential in various biological applications. Its unique structural features, including a pyrazine ring and a pyrrolidine moiety, confer diverse biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article reviews the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C₈H₁₁N₃·2HCl
  • Molecular Weight : Approximately 222.12 g/mol

The compound is characterized by its ability to interact with biological targets, potentially modulating enzyme activity and influencing neurotransmitter systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : The compound has been implicated in the modulation of neurotransmitter systems, which may have implications for treating neurological disorders.
  • Enzyme Inhibition : Studies suggest that it can bind to specific sites on enzymes, altering their activity and potentially serving as a therapeutic agent in various biochemical pathways.
  • Antimicrobial Properties : Preliminary findings indicate potential antibacterial activity against certain pathogens, suggesting its utility in developing new antimicrobial agents .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets such as receptors and enzymes involved in critical physiological processes. This interaction may lead to alterations in signaling pathways associated with various diseases.

Case Studies

  • Neuropharmacological Studies :
    • In vitro studies have shown that the compound can influence neurotransmitter release and uptake mechanisms, potentially offering new avenues for treating psychiatric disorders .
  • Antibacterial Activity :
    • A study demonstrated that analogs of this compound exhibited significant inhibition against Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .

Table 1: Biological Activity Overview

Activity TypeDescriptionReferences
Neurotransmitter ModulationAlters neurotransmitter systems; potential for treating mental health conditions
Enzyme InhibitionBinds to enzyme sites; affects biochemical pathways
AntibacterialExhibits activity against Pseudomonas aeruginosa

Table 2: Structural Analog Comparison

Compound NameMolecular FormulaKey Features
2-Methyl-3-(pyrrolidin-2-yl)-pyrazine dihydrochlorideC₉H₁₃N₃·2HClContains a methyl group; variations in biological activity
2-(Pyrrolidin-3-yloxy)-pyrazine hydrochlorideC₈H₁₂ClN₃OFeatures an ether linkage; different solubility properties
2-Pyrrolidin-3-yl-pyrazine trihydrochlorideC₈H₁₄Cl₃N₃Contains three hydrochlorides; affects stability and reactivity

Applications

The potential applications of this compound are vast:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders.
  • Neuroscience Research : Used to study neurotransmitter systems for insights into brain function and mental health treatments.
  • Agrochemical Formulations : Enhances pesticide efficacy, contributing to improved agricultural productivity.
  • Material Science : Its properties are explored for developing materials with enhanced thermal stability and electrical conductivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-(pyrrolidin-3-yl)pyrazine dihydrochloride?

  • Synthesis : Use nucleophilic substitution or reductive amination to introduce the pyrrolidine moiety to the pyrazine core, followed by dihydrochloride salt formation via HCl treatment .
  • Characterization : Employ 1^1H/13^13C NMR to confirm regiochemistry, mass spectrometry (MS) for molecular weight validation, and HPLC (≥95% purity criteria, as in ) to assess purity. X-ray crystallography may resolve structural ambiguities in crystalline forms .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles) under fume hoods to avoid inhalation or skin contact. Follow first-aid protocols for accidental exposure: flush eyes with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Monitor stability via periodic HPLC analysis to detect degradation products .

Q. What analytical techniques are optimal for quantifying impurities in this compound?

  • HPLC-MS : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate and quantify impurities. Compare retention times and MS fragmentation patterns against reference standards .
  • Karl Fischer Titration : Determine residual moisture content, critical for hygroscopic dihydrochloride salts .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets (e.g., telomerase)?

  • Molecular Docking : Apply Glide XP ( ) to model binding poses in hydrophobic pockets or charged active sites. Validate with free energy perturbation (FEP) calculations.
  • MD Simulations : Use a 24-mode Hamiltonian ( ) to simulate conformational dynamics and ligand-protein stability over nanosecond timescales.
  • SAR Studies : Systematically modify the pyrrolidine or pyrazine moieties and correlate substitutions with inhibitory activity (e.g., imidazo[1,2-a]pyrazine derivatives in ) .

Q. How can conflicting bioactivity data across studies be resolved?

  • Comparative Assays : Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate variables.
  • Orthogonal Validation : Combine in vitro enzyme inhibition assays (e.g., telomerase IC50_{50} in ) with cellular viability tests (MTT assays) and in silico predictions .
  • Batch Analysis : Verify compound purity and salt stoichiometry (e.g., dihydrochloride vs. mono-HCl forms) to rule out batch-specific discrepancies .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term biological assays?

  • pH Optimization : Maintain buffers at pH 3–4 to minimize dehydrochlorination. Avoid phosphate buffers if incompatible with dihydrochloride salts.
  • Lyophilization : Pre-lyophilize the compound and reconstitute in deuterated solvents for NMR-based stability tracking .

Q. How can researchers design in vitro toxicity profiles for this compound?

  • Cytotoxicity Screening : Use HEK293 or HepG2 cells for MTT/ATP assays, comparing IC50_{50} values to positive controls (e.g., doxorubicin).
  • Genotoxicity : Perform Ames tests or comet assays to assess DNA damage potential .
  • Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Methodological Notes

  • Data Tables :

    ParameterMethodReference
    Purity AssessmentHPLC (C18, 95% acetonitrile)
    Salt StoichiometryElemental Analysis (Cl⁻ content)
    Telomerase IC50_{50}TRAP-Glo Assay
  • Key Citations :

    • Synthesis and structural validation: .
    • Safety protocols: .
    • Computational modeling: .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride
Reactant of Route 2
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.